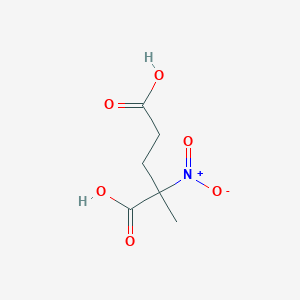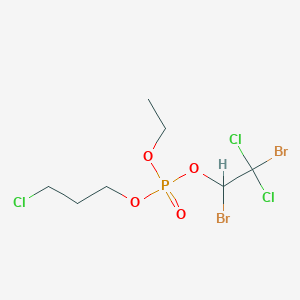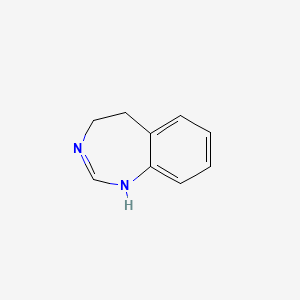
4,5-Dihydro-1H-1,3-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1H-1,3-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in the pharmaceutical industry for their sedative, anxiolytic, and muscle relaxant effects . The core structure of this compound consists of a benzene ring fused with a diazepine ring, making it a crucial scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-1,3-benzodiazepine typically involves the cyclization of o-phenylenediamine with ketones or aldehydes. One common method is the condensation of o-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the benzodiazepine ring . Another approach involves the use of isocyanides in multicomponent reactions, which can yield benzodiazepine derivatives under mild conditions .
Industrial Production Methods: In industrial settings, the production of benzodiazepines often employs continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of benzodiazepines by utilizing microreactors and automated systems . Continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydro-1H-1,3-benzodiazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzodiazepine-2,4-diones.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Applications De Recherche Scientifique
4,5-Dihydro-1H-1,3-benzodiazepine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .
Comparaison Avec Des Composés Similaires
Diazepam: A widely used benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Lorazepam: Commonly prescribed for anxiety disorders and insomnia.
Uniqueness of 4,5-Dihydro-1H-1,3-benzodiazepine: this compound is unique due to its specific structural configuration, which allows for diverse chemical modifications and the synthesis of novel derivatives with potential therapeutic applications. Its versatility in chemical reactions and ease of synthesis make it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
64392-52-5 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4,5-dihydro-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C9H10N2/c1-2-4-9-8(3-1)5-6-10-7-11-9/h1-4,7H,5-6H2,(H,10,11) |
Clé InChI |
DKDFMTVHTBXYIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


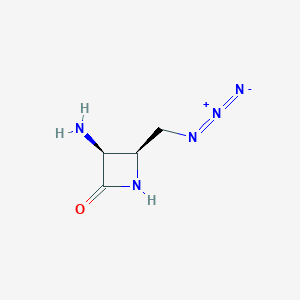
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

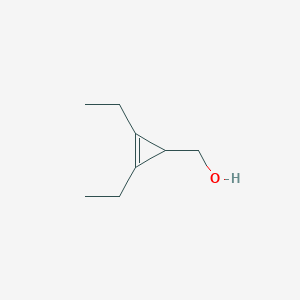
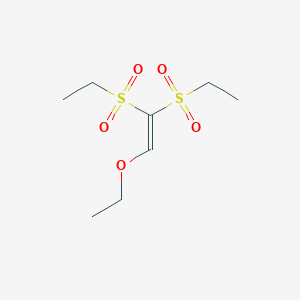
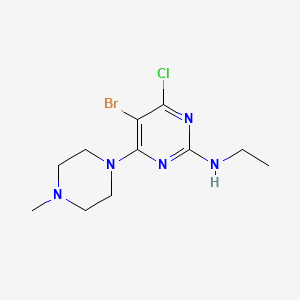
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
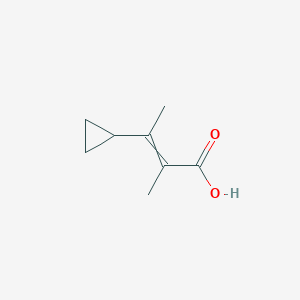
arsane](/img/structure/B14507262.png)

